molecular formula C14H14N2O3S B2597741 Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 81022-06-2

Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B2597741
CAS No.: 81022-06-2
M. Wt: 290.34
InChI Key: FDGVMMPDUHTKRC-UHFFFAOYSA-N
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Description

Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol.

Preparation Methods

The synthesis of Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate typically involves the condensation of 2-aminobenzothiazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the ethoxy group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate can be compared with other similar compounds, such as:

    Benzothiazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Pyrimido[2,1-b]benzothiazole derivatives: These compounds have been studied for their antitumor activity and enzyme inhibitory properties.

    Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds are known for their anticancer activity and potential as therapeutic agents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other similar compounds.

Properties

IUPAC Name

ethyl 6-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-3-18-9-5-6-11-12(7-9)20-14-15-10(8-16(11)14)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGVMMPDUHTKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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